molecular formula C10H9FIN B14408194 3-Fluoro-1-methylquinolin-1-ium iodide CAS No. 84078-57-9

3-Fluoro-1-methylquinolin-1-ium iodide

Cat. No.: B14408194
CAS No.: 84078-57-9
M. Wt: 289.09 g/mol
InChI Key: PRBBELKSSBMVOW-UHFFFAOYSA-M
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Description

3-Fluoro-1-methylquinolin-1-ium iodide is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a benzene ring fused to a pyridine ring. The incorporation of a fluorine atom into the quinoline structure enhances its biological activity and imparts unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-1-methylquinolin-1-ium iodide typically involves the N-alkylation of 3-fluoroquinoline with methyl iodide. The reaction is carried out in a solvent such as acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions to increase yield and purity. This may involve the use of continuous flow reactors and automated purification systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Fluoro-1-methylquinolin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoro-1-methylquinolin-1-ium iodide involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-1-methylquinolin-1-ium iodide is unique due to the presence of both a fluorine atom and a methyl group, which enhance its reactivity and biological activity. The iodide counterion also contributes to its solubility and stability in various solvents .

Properties

CAS No.

84078-57-9

Molecular Formula

C10H9FIN

Molecular Weight

289.09 g/mol

IUPAC Name

3-fluoro-1-methylquinolin-1-ium;iodide

InChI

InChI=1S/C10H9FN.HI/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;/h2-7H,1H3;1H/q+1;/p-1

InChI Key

PRBBELKSSBMVOW-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)F.[I-]

Origin of Product

United States

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